molecular formula C27H23ClN2O4 B12004261 N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide CAS No. 478393-30-5

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide

Cat. No.: B12004261
CAS No.: 478393-30-5
M. Wt: 474.9 g/mol
InChI Key: LZSCPCGTAIVYGP-MUFRIFMGSA-N
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Description

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide is a hydrazide-based compound featuring a benzylidene core substituted with a 4-chlorobenzyloxy group, an ethoxy group, and a 3-hydroxy-2-naphthoyl hydrazide moiety. This structure confers unique electronic, steric, and hydrogen-bonding properties, making it relevant in pharmaceutical and materials chemistry. Its design is inspired by the broader class of benzylidene-hydrazide derivatives, which are known for biological activities such as antimicrobial, anticancer, and enzyme inhibition .

Properties

CAS No.

478393-30-5

Molecular Formula

C27H23ClN2O4

Molecular Weight

474.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H23ClN2O4/c1-2-33-26-13-19(9-12-25(26)34-17-18-7-10-22(28)11-8-18)16-29-30-27(32)23-14-20-5-3-4-6-21(20)15-24(23)31/h3-16,31H,2,17H2,1H3,(H,30,32)/b29-16+

InChI Key

LZSCPCGTAIVYGP-MUFRIFMGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Preparation of 3-Hydroxy-2-naphthohydrazide

The precursor 3-hydroxy-2-naphthoic acid is esterified using methanol and sulfuric acid, yielding methyl 3-hydroxy-2-naphthoate. Subsequent hydrazinolysis with hydrazine hydrate (80–100% excess) in ethanol under reflux (78°C, 6–8 hours) produces 3-hydroxy-2-naphthohydrazide. Typical yields range from 70% to 85%, with purity confirmed by melting point (208–210°C) and 1H NMR^1\text{H NMR} (δ 10.2 ppm, broad singlet for -NH2_2).

Synthesis of 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde

This aldehyde is synthesized in two stages:

  • Etherification : 3-Ethoxy-4-hydroxybenzaldehyde reacts with 4-chlorobenzyl chloride in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 60°C for 12 hours.

  • Purification : The crude product is recrystallized from ethanol, yielding white crystals (mp 92–94°C).

Condensation Reaction

Equimolar amounts of 3-hydroxy-2-naphthohydrazide and 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde are dissolved in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 4–6 hours, during which the hydrazone forms as a yellow precipitate. The product is filtered, washed with cold ethanol, and dried under vacuum. Yield: 65–75%.

Optimization Parameters and Yield Data

ParameterConditionYield (%)Purity (HPLC)
Solvent Ethanol6898.2
Methanol6297.5
Catalyst Acetic acid (0.1 eq)7598.5
None4595.0
Temperature Reflux (78°C)7298.0
Room temperature (25°C, 24 hrs)5094.3
Molar Ratio 1:1 (hydrazide:aldehyde)7097.8
1:1.27498.1

Data synthesized from Refs.

Characterization and Analytical Validation

Post-synthesis characterization employs:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6_6) : δ 11.32 (s, 1H, -OH), 8.52 (s, 1H, -CH=N), 7.85–6.82 (m, 14H, aromatic), 5.21 (s, 2H, -OCH2_2C6_6H4_4Cl), 4.12 (q, 2H, -OCH2_2CH3_3), 1.38 (t, 3H, -CH2_2CH3_3).

  • IR (KBr) : 3280 cm1^{-1} (-OH), 1665 cm1^{-1} (C=O), 1610 cm1^{-1} (C=N).

  • Mass Spectrometry : [M+H]+^+ at m/z 475.1 (calc. 474.9).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

A modified protocol uses microwave irradiation (300 W, 100°C, 20 minutes) to accelerate the condensation step, achieving 78% yield with comparable purity. This method reduces reaction time from hours to minutes but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of the hydrazide on Wang resin enables stepwise elongation, though yields are lower (55–60%) due to incomplete coupling cycles.

Challenges and Troubleshooting

  • Byproduct Formation : Excess aldehyde may lead to diimine side products. Remedy: Strict stoichiometric control and incremental aldehyde addition.

  • Solubility Issues : The hydrazide exhibits poor solubility in polar aprotic solvents. Solution: Use ethanol-DMF (9:1) co-solvent systems.

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) utilize continuous flow reactors to maintain consistent temperature and mixing, enhancing reproducibility. However, the compound’s acute aquatic toxicity (GHS Category 1) mandates closed-system processing and effluent treatment .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

The compound acts as a tridentate ligand, coordinating through the hydrazone nitrogen, naphthol oxygen, and ether oxygen. Examples of metal complexes include:

Metal Ion Coordination Geometry Applications Reference
Sn(IV)OctahedralAnticancer agents
Cu(II)Square planarCatalytic oxidation studies
Zn(II)TetrahedralLuminescent materials

Synthesis of Sn(IV) Complex

  • Reactants: Di(4-chlorobenzyl)tin dichloride + hydrazide ligand (1:1 molar ratio).

  • Conditions: Reflux in methanol for 3 hours .

  • Outcome: Formation of a chlorido-bridged dimer with Sn–O and Sn–N bonds (bond lengths: 2.04–2.09 Å) .

Acid/Base-Mediated Hydrolysis

The hydrazone bond is susceptible to hydrolysis under strong acidic or basic conditions:

Acidic Hydrolysis

  • Conditions: HCl (6M) at 80°C for 2 hours.

  • Products: Regeneration of 3-hydroxy-2-naphthohydrazide and 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde .

Basic Hydrolysis

  • Conditions: NaOH (2M) in ethanol/water (1:1).

  • Outcome: Degradation of the naphthol ring system, forming carboxylate derivatives .

Photochemical Reactivity

The 3-hydroxy-2-naphthoyl moiety undergoes photoinduced tautomerization, enabling applications in UV-sensitive materials:

Property Observation Reference
λ<sub>max</sub> (UV-Vis)320–350 nm (n→π* transition of hydrazone)
FluorescenceQuenching upon metal binding (e.g., Cu²⁺)

Biological Activity and Derivatization

While direct data for this compound is limited, analogous naphthohydrazides exhibit:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus .

  • Antioxidant Capacity: DPPH radical scavenging (IC<sub>50</sub>: 15–25 µM) .

Derivatization Pathways

  • Nitro-group reduction: Catalytic hydrogenation converts nitro substituents to amines for enhanced bioactivity .

  • Sulfonation: Introduces sulfonic acid groups to improve water solubility .

Scientific Research Applications

Medicinal Chemistry

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide has shown promise in various biological assays:

  • Anticancer Activity : Studies indicate that compounds with hydrazide moieties can inhibit tumor growth. Research has demonstrated that similar compounds exhibit cytotoxic effects against different cancer cell lines, suggesting that this compound could be evaluated for its anticancer properties .
  • Antimicrobial Properties : The presence of the hydrazone linkage may enhance the compound's ability to act against bacterial strains. Preliminary studies suggest that derivatives of similar structures possess significant antibacterial activity .

Synthesis and Characterization

The synthesis of N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide typically involves the reaction of appropriate aldehydes with hydrazine derivatives under acidic conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Material Science

Beyond biological applications, the compound may find utility in material science:

  • Polymer Chemistry : Its unique structure could be incorporated into polymer matrices to enhance properties such as thermal stability or mechanical strength.
  • Nanotechnology : The compound's potential to form complexes with metal ions opens avenues for developing nanomaterials with specific electronic or catalytic properties.

Case Study 1: Anticancer Screening

A study conducted on various hydrazone derivatives, including N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide, revealed significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the compound's potential as a lead candidate for further drug development .

Case Study 2: Antimicrobial Efficacy

In vitro tests comparing the antimicrobial activity of several hydrazide compounds showed that those containing the chlorobenzyl moiety exhibited enhanced activity against Gram-positive bacteria. This suggests that modifications to the side chains can significantly affect biological activity, providing insights for future synthetic strategies .

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

Compound Name Core Structure Substituents Key Differences Impact on Properties
Target Compound Benzylidene-hydrazide - 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene
- 3-hydroxy-2-naphthoyl
Naphthoyl group with hydroxyl Enhanced π-π stacking; increased hydrogen bonding
N'-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide Naphthofuran-hydrazide - Same benzylidene substituents
- Naphthofuran-carbohydrazide
Fused furan ring vs. hydroxylated naphthoyl Altered electronic delocalization; potential differences in bioavailability
(E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide Benzylidene-hydrazide - 4-Methoxybenzylidene
- 3-nitrobenzoyl
Nitro vs. hydroxyl; methoxy vs. ethoxy Increased electron-withdrawing effects; reduced hydrogen-bonding capacity
N'-(3-ethoxy-4-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide Benzylidene-hydrazide - 3-Ethoxy-4-hydroxybenzylidene
- 3-hydroxy-2-naphthoyl
Hydroxy vs. chlorobenzyloxy substituent Improved solubility; altered antioxidant activity
  • Electronic Effects : The 4-chlorobenzyloxy group in the target compound introduces electron-withdrawing characteristics, enhancing electrophilicity compared to methoxy or hydroxy analogues .
  • Hydrogen Bonding : The 3-hydroxy group on the naphthoyl moiety enables intramolecular O–H···N hydrogen bonds, stabilizing the E-configuration, as seen in similar hydrazides .

Physicochemical Properties

  • Lipophilicity : The 4-chlorobenzyloxy and ethoxy groups increase logP compared to hydroxy-substituted analogues, improving membrane permeability .
  • Thermal Stability : Crystallographic studies of similar compounds (e.g., ) reveal that intramolecular hydrogen bonds enhance thermal stability, a feature likely shared by the target compound .
  • Solubility : The hydroxyl group in the naphthoyl moiety may improve aqueous solubility relative to fully aromatic analogues like 4-((4-chlorobenzyl)oxy)-N'-(4-methoxybenzylidene)benzohydrazide .

Biological Activity

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide is a synthetic compound with potential biological activity. It belongs to the class of hydrazones, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound based on existing research and findings.

Chemical Structure and Properties

The molecular formula of N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide is C21H20ClN3O3C_{21}H_{20}ClN_3O_3, with a molecular weight of approximately 395.85 g/mol. The structure features a naphthohydrazide core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H20ClN3O3
Molecular Weight395.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. For instance, a study by Ramesh et al. demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Activity

Hydrazone derivatives have also been reported to possess antimicrobial properties. A study assessed the antimicrobial efficacy of various hydrazone compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural characteristics to N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide displayed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, hydrazones have been explored for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, such as COX-2, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity : A compound structurally related to N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide was tested on MCF-7 breast cancer cells. The study reported an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .
  • Case Study on Antimicrobial Activity : Another study evaluated the effectiveness of similar hydrazone compounds against pathogenic bacteria. The minimum inhibitory concentration (MIC) for E. coli was found to be 32 µg/mL, demonstrating significant antibacterial potential .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary toxicity studies have indicated that while some hydrazone derivatives exhibit low toxicity to mammalian cells, they may pose risks to aquatic life, as indicated by hazard classifications such as H400 (very toxic to aquatic life) .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Methodological Answer:
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:

Etherification : Reacting 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol under reflux, using anhydrous K₂CO₃ as a base to form the intermediate 4-((4-chlorobenzyl)oxy)phenyl derivative .

Hydrazide Formation : Condensing the intermediate with 3-hydroxy-2-naphthoic hydrazide using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to promote amide bond formation. Reaction conditions (solvent, temperature, stoichiometry) must be tightly controlled to avoid side products .
Key Characterization : Confirm product purity via IR (C=O and N-H stretches), ¹H-NMR (aromatic protons, methoxy/ethoxy groups), and elemental analysis.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Test alternatives to DCC/HOBt, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to reduce byproducts.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Temperature Control : Lower reflux temperatures (e.g., 60–70°C) with longer reaction times (8–12 h) can improve selectivity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for higher purity. Monitor reaction progress via TLC or HPLC to identify incomplete steps .

Basic: What spectroscopic techniques are essential for characterization?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N-H, ~3200–3300 cm⁻¹) functional groups.
  • ¹H/¹³C-NMR : Resolve aromatic protons (δ 6.5–8.5 ppm), methoxy/ethoxy groups (δ 3.5–4.5 ppm), and aliphatic protons from the benzylidene moiety.
  • UV-Vis and Fluorescence Spectroscopy : Determine π-π* transitions (λmax ~340 nm) and emission properties (λem ~380 nm) under optimized pH (5.0) and temperature (25°C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

Computational Validation : Perform DFT (Density Functional Theory) calculations to simulate NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects .

X-ray Crystallography : Resolve solid-state structure using SHELX software for refinement. This provides unambiguous bond lengths/angles and validates stereochemistry .

Variable-Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the benzylidene group) by acquiring spectra at different temperatures.

Basic: What preliminary biological activities have been reported?

Methodological Answer:

  • Antibacterial Activity : Derivatives with similar structures show activity against Gram-negative bacteria (e.g., E. coli, MIC ~0.898 mg/L) and Bacillus subtilis. Activity is pH-dependent, with optimal inhibition at pH 5–7 .
  • Fluorescence-Based Sensing : The compound’s fluorescence intensity (quantum yield Φ ~0.3–0.4) makes it suitable for metal ion detection or bioimaging applications .

Advanced: How to design experiments to elucidate the mechanism of antibacterial action?

Methodological Answer:

Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial cell membranes.

Enzyme Inhibition Studies : Screen against bacterial enzymes (e.g., DNA gyrase, β-lactamase) via kinetic assays.

Molecular Docking : Model interactions with target proteins (e.g., E. coli FabI enzyme) using AutoDock Vina. Validate with site-directed mutagenesis .

Resistance Studies : Perform serial passage experiments to evaluate propensity for resistance development.

Basic: What are the optimal conditions for fluorescence studies?

Methodological Answer:

  • Solvent Choice : Use DMSO or ethanol for solubility without quenching effects.
  • pH Optimization : Maximum intensity at pH 5.0 (acetate buffer), as protonation/deprotonation of hydroxyl groups affects emission .
  • Temperature Control : Maintain at 25°C; higher temperatures (>40°C) reduce intensity due to collisional quenching.
  • Concentration Range : 0.1–10 µM to avoid aggregation-caused quenching (ACQ).

Advanced: How to analyze crystallographic data using software like SHELX?

Methodological Answer:

Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

Structure Solution : Run SHELXD for phase problem resolution via direct methods.

Refinement : Iteratively adjust parameters (thermal factors, occupancy) in SHELXL. Validate with R-factor (<0.05) and goodness-of-fit (~1.0) .

Validation Tools : Use PLATON for symmetry checks and CCDC Mercury for visualization.

Tables for Key Data

Table 1: Optimal Fluorescence Conditions (from )

ParameterOptimal Value
pH5.0
Temperature25°C
λex/λem340/380 nm
LOD0.269 mg/L
LOQ0.898 mg/L

Table 2: Antibacterial Activity (from )

CompoundTarget BacteriaInhibition (%)
3dEscherichia coli100
3aProteus vulgaris97.29

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